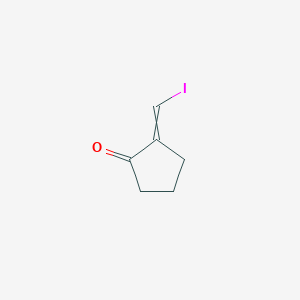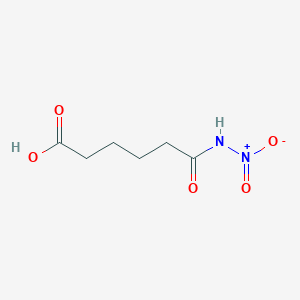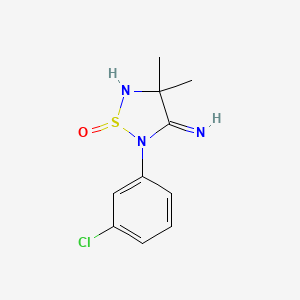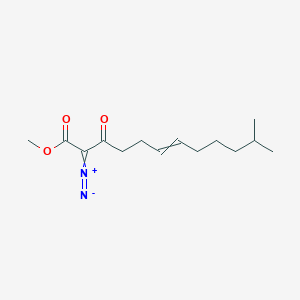
2,7-Bis(3-fluorophenyl)-3,5,6-triphenyl-6H-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(3-fluorophenyl)-3,5,6-triphenyl-6H-1,4-diazepine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a diazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms. The presence of fluorophenyl and triphenyl groups adds to its chemical stability and reactivity, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of 2,7-Bis(3-fluorophenyl)-3,5,6-triphenyl-6H-1,4-diazepine typically involves multi-step organic reactions. One common method includes the condensation of appropriate fluorophenyl and triphenyl precursors with a diazepine-forming reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires careful temperature and pH control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
2,7-Bis(3-fluorophenyl)-3,5,6-triphenyl-6H-1,4-diazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Bis(3-fluorophenyl)-3,5,6-triphenyl-6H-1,4-diazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its diazepine core.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2,7-Bis(3-fluorophenyl)-3,5,6-triphenyl-6H-1,4-diazepine exerts its effects involves interactions with specific molecular targets. The diazepine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction may involve binding to the receptor sites, altering their conformation, and influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could affect GABAergic and serotonergic systems.
Comparison with Similar Compounds
2,7-Bis(3-fluorophenyl)-3,5,6-triphenyl-6H-1,4-diazepine can be compared with other diazepine derivatives, such as:
Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.
Clonazepam: Another benzodiazepine with anticonvulsant properties.
Lorazepam: Used for its anxiolytic and sedative effects.
What sets this compound apart is its unique combination of fluorophenyl and triphenyl groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
62284-21-3 |
|---|---|
Molecular Formula |
C35H24F2N2 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2,7-bis(3-fluorophenyl)-3,5,6-triphenyl-6H-1,4-diazepine |
InChI |
InChI=1S/C35H24F2N2/c36-29-20-10-18-27(22-29)33-31(24-12-4-1-5-13-24)32(25-14-6-2-7-15-25)38-34(26-16-8-3-9-17-26)35(39-33)28-19-11-21-30(37)23-28/h1-23,31H |
InChI Key |
PWCXLJPJUPCETK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC(=C(N=C2C3=CC(=CC=C3)F)C4=CC(=CC=C4)F)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{1-[4-(Benzyloxy)-3-methoxyphenoxy]propan-2-ylidene}hydroxylamine](/img/structure/B14547609.png)






![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-)](/img/structure/B14547665.png)
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-phenyl-](/img/structure/B14547666.png)


![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile](/img/structure/B14547671.png)
